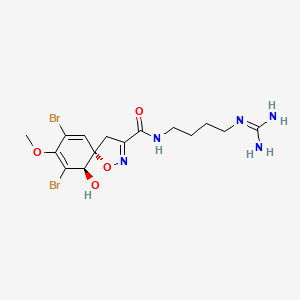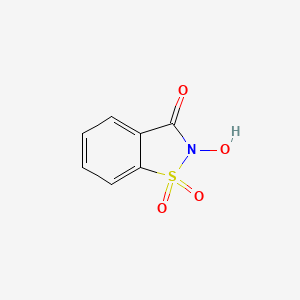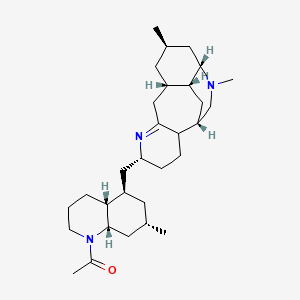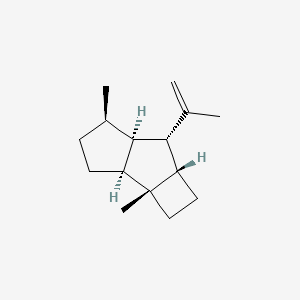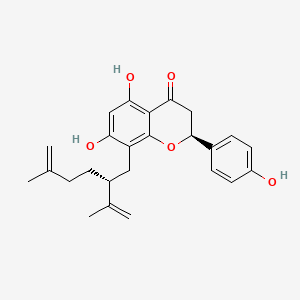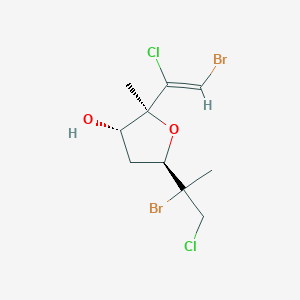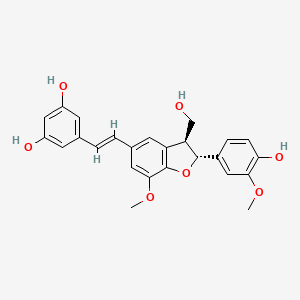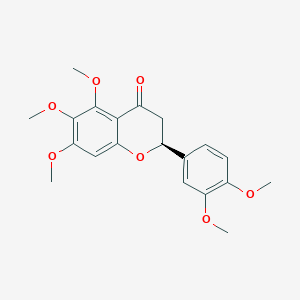
1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)-
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)-, also known as 1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)-, is a useful research compound. Its molecular formula is C38H44N4O8 and its molecular weight is 684.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-1-carboxylic acid, 2-(((2S)-2,3-dihydro-2-((((1S)-1-(methoxycarbonyl)-5-(((phenylmethoxy)carbonyl)amino)pentyl)amino)carbonyl)-1H-indol-1-yl)carbonyl)-2,3-dihydro-, 1,1-dimethylethyl ester, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Neurology Research
D-43787 is utilized in neurology research as a certified reference material for highly accurate and reliable data analysis. It’s particularly valuable in the study of neurological disorders and the development of therapeutic strategies .
Immunomodulation
The compound exhibits immunomodulating properties due to its binding to the cellular receptor for cyclosporine (CsA), cyclophilin. This makes it a potential candidate for the development of new immunosuppressive drugs .
Anti-Inflammatory Applications
D-43787 has demonstrated anti-inflammatory effects by inhibiting T-cell proliferation and the production of proinflammatory cytokines IL-6 and TNFα. This suggests its use in the treatment of conditions characterized by inflammation, such as arthritis .
Transplant Medicine
Due to its immunosuppressive activity, D-43787 could be explored for its applications in transplant medicine, helping to prevent organ rejection post-transplantation .
Pharmacological Research
As a compound that binds to cyclophilin, D-43787 is used in pharmacological research to dissect intracellular signal transduction pathways involved in T-cell activation, which is crucial for understanding immune responses .
Analytical Standards
D-43787 serves as an analytical standard in various chemical analyses to ensure the accuracy and consistency of experimental results, which is essential for the validation of research findings .
Mécanisme D'action
Target of Action
D-43787, also known as “tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate”, primarily targets cyclophilin , a cellular receptor for cyclosporine . Cyclophilin plays a crucial role in intracellular signal transduction pathways involved in T-cell activation .
Mode of Action
D-43787 exhibits immunomodulating properties by virtue of its binding to cyclophilin . It inhibits cell proliferation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA)/ionomycin and anti-CD3/CD28 . This points to a different molecular mechanism for the action of D-43787 .
Biochemical Pathways
D-43787 affects the biochemical pathways involved in T-cell activation and inflammation. It inhibits T helper cell (Th) 2 cytokines interleukin (IL)-4, -5, and -13 more effectively than the Th1 cytokine interferon (IFN)-gamma in human primary T cells . This selective inhibition of Th2 cytokines suggests that D-43787 may modulate the Th1/Th2 balance in the immune response .
Pharmacokinetics
In vivo studies have shown that d-43787 can be administered intraperitoneally (ip) or intrapulmonary . The compound’s ADME properties and their impact on bioavailability need further investigation.
Result of Action
D-43787 has demonstrated anti-inflammatory effects. It inhibits lipopolysaccharide-induced proinflammatory cytokines IL-6 and TNFalpha . In vivo, D-43787 potently inhibited late-phase eosinophilia in actively sensitized and challenged guinea pigs and Brown-Norway rats . In adjuvant-induced arthritis, D-43787 dose-dependently reduced edema development on both hind paws .
Action Environment
The action of D-43787 can be influenced by environmental factors such as the presence of specific stimulants like TPA/ionomycin and anti-CD3/CD28
Propriétés
IUPAC Name |
tert-butyl (2S)-2-[(2S)-2-[[(2S)-1-methoxy-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamoyl]-2,3-dihydroindole-1-carbonyl]-2,3-dihydroindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44N4O8/c1-38(2,3)50-37(47)42-30-20-11-9-17-27(30)23-32(42)34(44)41-29-19-10-8-16-26(29)22-31(41)33(43)40-28(35(45)48-4)18-12-13-21-39-36(46)49-24-25-14-6-5-7-15-25/h5-11,14-17,19-20,28,31-32H,12-13,18,21-24H2,1-4H3,(H,39,46)(H,40,43)/t28-,31-,32-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYGBJABPHBINI-MHDHXZMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(CC2=CC=CC=C21)C(=O)N3C(CC4=CC=CC=C43)C(=O)NC(CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)N3[C@@H](CC4=CC=CC=C43)C(=O)N[C@@H](CCCCNC(=O)OCC5=CC=CC=C5)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173514 | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
684.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
198016-44-3 | |
| Record name | D-43787 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0198016443 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-43787 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30173514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-43787 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18SFZ71BQO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



